molecular formula C14H24O3 B13212198 Ethyl 6-tert-butyl-1-oxaspiro[2.5]octane-2-carboxylate CAS No. 52840-45-6

Ethyl 6-tert-butyl-1-oxaspiro[2.5]octane-2-carboxylate

Cat. No.: B13212198
CAS No.: 52840-45-6
M. Wt: 240.34 g/mol
InChI Key: ZUBUPLFQSZUSEN-UHFFFAOYSA-N
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Description

Ethyl 6-tert-butyl-1-oxaspiro[2.5]octane-2-carboxylate is a high-purity spirocyclic organic compound supplied for chemical and pharmaceutical research applications. This compound, with the CAS number 52840-45-6 and molecular formula C14H24O3 , belongs to the class of 1-oxaspiro[2.5]octanes. Its unique structure, featuring a spirocyclic system and a tert-butyl group, makes it a valuable and complex building block in synthetic organic chemistry, particularly for the exploration of novel chemical spaces in medicinal chemistry and drug discovery . Researchers utilize this compound as a key synthetic intermediate for constructing more complex molecules. The spirocyclic core is of significant interest in the development of protease inhibitors , modulators of various biological pathways , and other pharmacologically active agents. The presence of the ester functional group provides a versatile handle for further synthetic modification, allowing for diversification into amides, acids, or other derivatives. This product is intended for research purposes only and is strictly not intended for diagnostic or therapeutic uses in humans or animals .

Properties

CAS No.

52840-45-6

Molecular Formula

C14H24O3

Molecular Weight

240.34 g/mol

IUPAC Name

ethyl 6-tert-butyl-1-oxaspiro[2.5]octane-2-carboxylate

InChI

InChI=1S/C14H24O3/c1-5-16-12(15)11-14(17-11)8-6-10(7-9-14)13(2,3)4/h10-11H,5-9H2,1-4H3

InChI Key

ZUBUPLFQSZUSEN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1C2(O1)CCC(CC2)C(C)(C)C

Origin of Product

United States

Preparation Methods

The synthesis of Ethyl 6-tert-butyl-1-oxaspiro[2.5]octane-2-carboxylate typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route includes the reaction of a spirocyclic ketone with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity of the product. Industrial production methods may involve similar reaction conditions but on a larger scale, with optimized parameters to maximize efficiency and minimize costs .

Chemical Reactions Analysis

Ethyl 6-tert-butyl-1-oxaspiro[2.5]octane-2-carboxylate can undergo various chemical reactions, including:

Scientific Research Applications

Ethyl 6-tert-butyl-1-oxaspiro[2.5]octane-2-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of spirocyclic compounds with potential pharmaceutical applications.

    Biology: This compound can be used in studies involving enzyme inhibition and protein-ligand interactions due to its unique structure.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications, including anti-inflammatory and anticancer activities.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings

Mechanism of Action

The mechanism of action of Ethyl 6-tert-butyl-1-oxaspiro[2.5]octane-2-carboxylate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into the active sites of enzymes or receptors, potentially inhibiting their activity. The tert-butyl group may enhance its binding affinity and selectivity towards certain targets. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Spirocyclic Esters with Varying Substituents

Ethyl 1-oxaspiro[2.5]octane-2-carboxylate (C10H16O3)
  • Structure : Lacks the tert-butyl group at position 6, resulting in a simpler spiro system.
  • Application : Serves as a model compound for studying spirocyclic ester conformations .
Ethyl 2-heptyl-1-oxaspiro[2.5]octane-2-carboxylate (7152-27-4)
  • Structure : Features a heptyl chain at position 2 instead of tert-butyl.
  • Properties : The long alkyl chain enhances lipophilicity, which may improve membrane permeability in drug design.
  • Key Data : Molecular formula C17H30O3, InChI=1S/C17H30O3/c1-3-5-6-7-11-14-17(15(18)19-4-2)16(20-17)12-9-8-10-13-16/h3-14H2,1-2H3 .

Spiro Compounds with Heteroatom Variations

tert-Butyl 4-oxo-6-azaspiro[2.5]octane-6-carboxylate
  • Structure : Replaces the oxygen atom in the spiro ring with nitrogen (azaspiro) and introduces a ketone group at position 3.
  • Properties : The nitrogen atom increases basicity, while the ketone enhances electrophilicity, enabling diverse reactivity in peptide coupling or cycloaddition reactions.
  • Molecular Data: C12H19NO3, molecular weight 225.29 .
tert-Butyl 7-oxo-2,6-diazaspiro[3.4]octane-2-carboxylate (1234616-51-3)
  • Structure : Contains two nitrogen atoms (diazaspiro) and a ketone group.
  • Properties : The dual heteroatoms facilitate hydrogen bonding, improving solubility in polar solvents.
  • Safety Data : Hazard statements include H315 (skin irritation) and H335 (respiratory irritation) .

Non-Spiro Bicyclic Esters

Ethyl 3-aminobicyclo[2.2.2]octane-2-carboxylate derivatives
  • Structure: Bicyclo[2.2.2]octane core with amino and ester groups.
  • Properties : Higher melting points (130–229°C) due to rigid bicyclic systems, contrasting with spiro compounds' lower melting points.
  • Application : Used in chiral resolution studies and as intermediates in alkaloid synthesis .

Comparative Data Table

Compound Name Molecular Formula Key Substituents Heteroatoms Melting Point (°C) Key Properties
Ethyl 6-tert-butyl-1-oxaspiro[2.5]octane-2-carboxylate C13H22O3 tert-butyl, ethyl ester O Not reported High steric hindrance, lipophilic
Ethyl 1-oxaspiro[2.5]octane-2-carboxylate C10H16O3 Ethyl ester O Not reported Low steric hindrance
Ethyl 2-heptyl-1-oxaspiro[2.5]octane-2-carboxylate C17H30O3 Heptyl chain O Not reported High lipophilicity
tert-Butyl 4-oxo-6-azaspiro[2.5]octane-6-carboxylate C12H19NO3 tert-butyl, ketone N Not reported Basic, electrophilic
Ethyl trans-3-aminobicyclo[2.2.2]octane-2-carboxylate C11H19NO2 Amino, ethyl ester N 130–133 Rigid bicyclic structure

Biological Activity

Ethyl 6-tert-butyl-1-oxaspiro[2.5]octane-2-carboxylate is a compound of interest in medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C14H24O
  • Molecular Weight : 240.3386 g/mol
  • CAS Number : 52840-45-6

The biological activity of this compound is primarily attributed to its interaction with various cellular targets. Preliminary studies suggest that it may exert cytotoxic effects on cancer cells by inducing apoptosis and inhibiting cell proliferation through modulation of key signaling pathways.

Key Mechanisms:

  • Apoptosis Induction : The compound has been shown to activate apoptotic pathways in cancer cell lines.
  • Cell Cycle Arrest : It may cause cell cycle arrest at specific phases, leading to reduced proliferation rates.
  • Inhibition of Oncogenic Pathways : this compound potentially inhibits pathways associated with tumor growth and metastasis.

Cytotoxicity Assays

Recent studies have employed various cytotoxicity assays to evaluate the effects of this compound on different cancer cell lines.

Cell LineIC50 (µg/mL)Mechanism of Action
HeLa40Induction of apoptosis
HEK-293T226Less significant effect observed

The above data indicates a significant cytotoxic effect on HeLa cervical cancer cells, suggesting potential for therapeutic applications in oncology .

Molecular Docking Studies

Molecular docking studies have revealed that this compound interacts favorably with several protein targets involved in cancer progression, including:

  • TP53 (Tumor Protein p53) : A critical regulator of the cell cycle and apoptosis.
  • BCL2 (B-cell lymphoma 2) : Involved in regulating apoptosis.

These interactions suggest that the compound may modulate these proteins' activities, leading to enhanced apoptotic responses in cancer cells .

Study on Cervical Cancer Cells

A recent study assessed the effects of this compound on HeLa cells using the MTT assay, which measures cell viability based on mitochondrial activity. The results indicated a dose-dependent reduction in cell viability, with an IC50 value of 40 µg/mL, highlighting its potential as an anti-cancer agent .

Comparative Analysis with Other Compounds

In comparison with other known anti-cancer agents, this compound demonstrated comparable efficacy against HeLa cells but exhibited reduced toxicity towards normal HEK-293T cells, suggesting a favorable therapeutic index .

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